3-(4-Methoxybutyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(4-Methoxybutyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique structural properties, which make them valuable in various fields of scientific research and industrial applications. The bicyclo[1.1.1]pentane scaffold is often used as a bioisosteric replacement for aromatic groups in drug discovery, enhancing the pharmacokinetic and pharmacodynamic properties of potential therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybutyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the alkylation of bicyclo[1.1.1]pentane derivatives with 4-methoxybutyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, followed by carboxylation using carbon dioxide or a carboxylating agent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxybutyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybutanoic acid, while reduction of the carboxylic acid group can produce 3-(4-methoxybutyl)bicyclo[1.1.1]pentane-1-methanol .
Scientific Research Applications
3-(4-Methoxybutyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Methoxybutyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclo[1.1.1]pentane scaffold provides a rigid and stable framework that can enhance the binding affinity and selectivity of the compound for its targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid 1-monomethyl ester
- 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
3-(4-Methoxybutyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the 4-methoxybutyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s solubility, stability, and bioavailability compared to other bicyclo[1.1.1]pentane derivatives .
Properties
IUPAC Name |
3-(4-methoxybutyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-14-5-3-2-4-10-6-11(7-10,8-10)9(12)13/h2-8H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTIQVCFMULSQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCC12CC(C1)(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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